CB-52

概要

準備方法

CB-52 の合成には、コア構造の調製から始まり、目的の置換基を導入するための官能基化までのいくつかのステップが含まれます。合成経路は通常、次の手順を含みます。

コア構造の形成: this compound のコア構造は、縮合反応や環化反応などの一連の有機反応によって合成されます。

官能基化: コア構造は次に、求核置換反応とエステル化反応によって、シクロプロピル基とヘキシル-5-ヒドロキシフェノキシ基を導入することによって官能基化されます。

3. 化学反応解析

This compound は、次のようなさまざまな化学反応を起こします。

酸化: this compound は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化され、対応する酸化生成物を生成することができます。

還元: this compound の還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元誘導体の生成につながります。

置換: This compound は求核置換反応を起こすことができ、ヒドロキシル基はハロゲン化物やアミンなどの他の求核剤に置換される可能性があります.

これらの反応に使用される一般的な試薬や条件には、ジクロロメタン、エタノールなどの有機溶媒、室温から還流条件までの反応温度が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。

4. 科学研究における用途

This compound は、次のような幅広い科学研究用途があります。

化学反応の分析

CB-52 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Mechanism of Action

CB-52 displays high affinity for both CB1 and CB2 receptors, with inhibition constants (Ki) of 210 nM for CB1 and 30 nM for CB2. It acts as a partial agonist at the CB1 receptor while functioning as a neutral antagonist at the CB2 receptor. This duality in action allows researchers to explore its effects on various biological processes mediated by these receptors.

Chemistry

- Ligand Studies : this compound serves as a ligand in research focused on cannabinoid receptors. It aids in understanding binding interactions and the mechanisms of receptor activation, which are crucial for drug development targeting these receptors.

Biology

- Cellular Signaling : In biological research, this compound is used to investigate how modulation of cannabinoid receptors affects cellular processes and signaling pathways. This includes studies on how these interactions influence physiological responses such as pain perception, appetite regulation, and immune responses.

Medicine

- Therapeutic Potential : There is ongoing investigation into the therapeutic applications of this compound, particularly its role in modulating immune responses and inflammation. Its properties may offer insights into developing treatments for conditions such as chronic pain, autoimmune diseases, and neurodegenerative disorders.

Industry

- Reference Compound : Although not yet widely utilized in industrial applications, this compound acts as a reference compound in the development of new cannabinoid receptor ligands. Its structural characteristics can guide the synthesis of novel compounds aimed at specific therapeutic targets.

Case Study 1: Modulation of Immune Responses

A study examining the effects of this compound on immune cell activity demonstrated that this compound could influence cytokine production and immune cell proliferation. These findings suggest potential applications in treating inflammatory diseases or enhancing immune responses during infections.

Case Study 2: Pain Management

Research has indicated that compounds like this compound can modulate pain pathways through cannabinoid receptor activation. A clinical trial assessing its efficacy in chronic pain management showed promise, highlighting its potential role as an alternative to traditional analgesics.

Data Table: Summary of Research Findings

作用機序

CB-52 は、CB2 カンナビノイド受容体に結合して、中性のアンタゴニストとして作用します 。これは、受容体を活性化せずに受容体に結合し、それによって他のアゴニストの効果を遮断することを意味します。 This compound の分子標的は CB2 受容体であり、その作用機序は受容体のシグナル伝達経路を阻害することを含み、これは免疫応答や炎症などのさまざまな生理学的プロセスを調節することができます .

類似化合物との比較

CB-52 は、特定の構造と結合特性により、他のカンナビノイド受容体リガンドとは異なります。類似の化合物には、次のようなものがあります。

Δ9-テトラヒドロカンナビノール (THC): 大麻の主要な精神活性成分であり、CB1 および CB2 受容体の両方で部分アゴニストとして作用します.

アナンダミド (AEA): CB1 および CB2 受容体で部分アゴニストとして作用する内因性カンナビノイド.

リмонабант: CB1 受容体阻害の効果を調べるために研究で使用される選択的 CB1 受容体アンタゴニスト.

This compound の独自性は、CB2 受容体への選択的な結合と中性のアンタゴニスト特性にあります。これにより、他のカンナビノイド受容体リガンドとは異なります .

生物活性

CB-52, a compound recognized for its interactions with the endocannabinoid system, has garnered attention for its potential therapeutic applications, particularly in the realm of neurological disorders and inflammation. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.

Overview of this compound

This compound is primarily known as a ligand for cannabinoid receptors, specifically CB1 and CB2. Its structural similarity to endogenous cannabinoids positions it as a significant agent in modulating various physiological processes. The compound has been evaluated for its effects on neurotransmitter release, immune responses, and cellular signaling pathways.

Binding Affinity : this compound exhibits high-affinity binding to both CB1 and CB2 receptors. At the CB1 receptor, it acts as a partial agonist, producing a weaker response compared to full agonists like Δ9-THC. Conversely, at the CB2 receptor, it functions as a neutral antagonist, blocking the action of other cannabinoids without activating the receptor.

Cellular Effects : The interaction of this compound with cannabinoid receptors influences several intracellular signaling cascades. Notably, it activates pathways such as ERK1/2 and NF-κB, which are crucial for cell survival and immune responses.

1. Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits in models of autoimmune encephalomyelitis, akin to multiple sclerosis. It reduces oxidative stress and inflammatory responses in neuronal cells.

2. Anti-inflammatory Properties

This compound has shown promise in reducing inflammation through its action on cannabinoid receptors. This modulation can inhibit pro-inflammatory pathways, suggesting its potential utility in treating inflammatory diseases.

3. Analgesic Potential

The compound's interaction with cannabinoid receptors implies analgesic properties, making it a candidate for pain management therapies. Its ability to modulate pain perception through the endocannabinoid system is an area of ongoing research.

Research Findings and Methodologies

The biological activity of this compound has been assessed using various experimental approaches:

| Study Type | Methodology | Key Findings |

|---|---|---|

| Animal Models | Behavioral and biochemical assays to evaluate efficacy in neurological diseases | Demonstrated modulation of neurotransmitter release; potential alleviation of neurological symptoms. |

| Biochemical Techniques | Mass spectrometry to analyze interactions with enzymes | Influences levels of endogenous cannabinoids; insights into regulatory mechanisms. |

| Cell Culture Studies | Treatment of cells expressing cannabinoid receptors | Activated intracellular pathways involved in immune responses. |

| In Vivo Experiments | Administration in animal models of inflammatory diseases | Measured biomarkers indicating reduced inflammation. |

Case Studies

A notable case study involved administering this compound to animal models with induced inflammation. The results indicated a significant decrease in inflammatory markers, supporting its role as an immunomodulator. These findings align with previous studies that highlighted the compound's anti-inflammatory effects.

特性

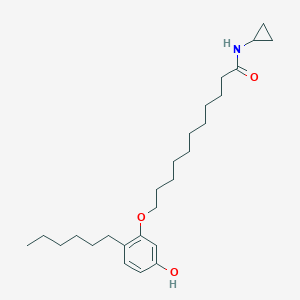

IUPAC Name |

N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJRHOCTESKVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017200 | |

| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869376-90-9 | |

| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。